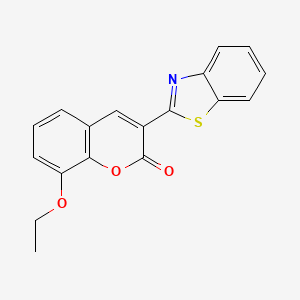

3-(1,3-ベンゾチアゾール-2-イル)-8-エトキシ-2H-クロメン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazoles are a class of sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .Chemical Reactions Analysis

Benzothiazoles can be synthesized through various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .科学的研究の応用

- 研究: この化合物は合成され、その抗菌活性が評価されています。 インビトロアッセイでは、グラム陽性菌とグラム陰性菌の両方に対して顕著な抗菌活性が示されました .

- 用途: キナゾリン誘導体はチロシンキナーゼ受容体(TKR)の阻害剤として作用し、抗がん活性を示します。 トリメトレキセート(TMQ)やピリトレキシム(PTX)などのいくつかの誘導体は、強力な親油性DHFR阻害剤です .

- アプローチ: 研究者らは、1,5-ジアザビシクロ[4.3.0]ノン-5-エン(DBN)を触媒として、2-アミノチオフェノールとCO2を環化させてベンゾチアゾールを合成する経路を報告しています。 当社の化合物を含むさまざまなベンゾチアゾールが、良好な収率で得られました .

- 観察: Maliyappaらは、アニリン誘導体と5-メチル-2-(6-メチル-1,3-ベンゾチアゾール-2-イル)-2,4-ジヒドロ-3Hピラゾール-3-オンを、低温でジアゾカップリングさせて、複素環式アゾ染料を合成しました .

- カスケード経路: この化合物は、[4+2]-シクロ二量化に続いて1,3-アシロトロピー転位または脱カルボニル化などの興味深いカスケード反応を起こす可能性があります。 これらの経路は、その多様な反応性と潜在的な用途に寄与しています .

抗菌活性

抗がん特性

QSARモデリング

ベンゾチアゾールの合成

複素環式アゾ染料

カスケード反応

Safety and Hazards

将来の方向性

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The development of synthetic processes is one of the most significant problems facing researchers . Future research may focus on improving the synthesis process and exploring new applications of benzothiazole compounds.

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit significant activity againstMycobacterium tuberculosis . They have also been found to interact with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . In the context of epilepsy, they have been found to interact with various molecular targets, potentially influencing the activity of these receptors and enzymes .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and survival .

Pharmacokinetics

Benzothiazole derivatives have been found to exhibit significant activity against mycobacterium tuberculosis, suggesting they are likely absorbed and distributed in a manner that allows them to reach and affect the bacteria .

Result of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may have bactericidal or bacteriostatic effects .

生化学分析

Biochemical Properties

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, muscle relaxant activities, and more

Cellular Effects

Benzothiazole derivatives have shown to exhibit profound antimicrobial activity

Molecular Mechanism

Benzothiazole derivatives have been known to exhibit their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-8-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c1-2-21-14-8-5-6-11-10-12(18(20)22-16(11)14)17-19-13-7-3-4-9-15(13)23-17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCMGYLIXABGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2470634.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2470637.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2470638.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2470639.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2470643.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470644.png)

![1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2470647.png)

![4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2470648.png)

![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)